molecular formula C13H10ClN3 B12913444 4-Chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine CAS No. 88875-06-3

4-Chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine

Cat. No.: B12913444
CAS No.: 88875-06-3
M. Wt: 243.69 g/mol
InChI Key: MFGNLKORJOFLKQ-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine is a chemical compound with the CAS Number 88875-06-3 and a molecular weight of 243.69 g/mol. It features a chlorine atom and a methyl group on its imidazo[1,5-a]pyrimidine core, which is further substituted with a phenyl ring . This specific structure, part of the imidazopyrimidine family, is of significant interest in medicinal and organic chemistry. Imidazopyrimidine derivatives are recognized as important pharmacophores and are frequently investigated in drug discovery for their potential biological activities . The presence of the chlorine atom at the 4-position makes this compound a valuable synthetic intermediate, suitable for further functionalization through nucleophilic substitution reactions to create a diverse array of novel derivatives for research and screening purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

88875-06-3

Molecular Formula

C13H10ClN3

Molecular Weight

243.69 g/mol

IUPAC Name

4-chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine

InChI

InChI=1S/C13H10ClN3/c1-9-7-11(14)17-12(16-9)8-15-13(17)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

MFGNLKORJOFLKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CN=C(N2C(=C1)Cl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of catalytic reduction of 4(5)-nitro-1H-imidazole in ethanol, leading to the formation of the desired imidazo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of multi-step organic synthesis techniques, including the preparation of key intermediates and their subsequent cyclization under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted imidazo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

Enzyme Inhibition
4-Chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine has been studied for its ability to inhibit specific protein kinases. Notably, it has shown potential in inhibiting Pim-1 kinase activity in various cancer cell lines. The mechanism of action involves modulating enzyme activity or altering receptor signaling pathways, which may lead to therapeutic effects against kinase-mediated diseases such as cancer .

Cancer Treatment

The compound has been evaluated for its efficacy in treating cancers that express Pim-1 kinase. Studies indicate that it may be effective against tumors where this kinase plays a critical role in tumorigenesis. The ability to selectively inhibit kinase activity positions 4-Chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine as a promising candidate for cancer therapeutics .

Other Potential Uses

Beyond oncology, this compound's structural similarity to purine bases suggests potential applications in other therapeutic areas, including:

  • Antiviral Agents : Research indicates that related compounds have shown activity against viral enzymes such as HIV protease.
  • Cardiotonic Agents : Some derivatives have been explored for their cardiovascular benefits.
  • Anti-tumor Agents : The imidazo[1,5-a]pyrimidine framework is associated with various anti-cancer activities .

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused ring structure allows it to mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Electronic Effects :

  • The imidazole ring in the target compound allows for distinct π-electron delocalization compared to pyrazole or triazole analogs.

Hydrogen Bonding :

  • Pyrazolo[1,5-a]pyrimidines form C–H⋯N hydrogen-bonded chains in crystal structures, influencing solubility and crystallinity . Similar behavior may occur in imidazo analogs, though steric effects from the phenyl group at position 6 could alter intermolecular interactions.

Substituent Effects on Molecular Properties

Table 1: Substituent Impact on Molecular Planarity

Compound Class Substituent at Position 6 Dihedral Angle (Aryl vs. Core) Source
Pyrazolo[1,5-a]pyrimidine (I) 4-Methylphenyl 12.0°
Pyrazolo[1,5-a]pyrimidine (IV) 4-Methoxyphenyl 3.6°
Target Compound Phenyl Predicted: <10°
  • The phenyl group in the target compound may exhibit similar planarity, depending on steric interactions with the methyl and chlorine substituents .

Chlorine and Methyl Groups :

  • The electron-withdrawing chlorine at position 4 and the methyl group at position 2 may enhance metabolic stability and influence binding affinity in biological systems. In contrast, pyrazolo[1,5-a]pyrimidine derivatives with 2-[18F]fluoroethylamino substituents showed superior tumor uptake in PET imaging compared to nitrobenzamide analogs .

Physicochemical Properties

Lipophilicity and Solubility :

  • For the target compound, the chlorine atom may increase lipophilicity, while the phenyl group could reduce aqueous solubility.

Biological Activity

4-Chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine is a heterocyclic compound belonging to the imidazo[1,5-a]pyrimidine family. Characterized by its unique fused ring structure and specific substitution pattern, this compound has garnered attention for its potential biological activities, particularly in relation to enzyme inhibition and receptor modulation. This article explores the biological activity of 4-Chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 4-Chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine is C₁₃H₁₀ClN₃, with a molecular weight of 243.69 g/mol. Its structure includes:

  • Chlorine atom at the 4-position
  • Methyl group at the 2-position
  • Phenyl group at the 6-position

This specific arrangement contributes to its distinct chemical and biological properties.

The biological activity of 4-Chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition :
    • The compound has been shown to inhibit specific protein kinases, including Pim-1 kinase. This inhibition is crucial in cancer biology as it may disrupt signaling pathways that promote tumor growth.
    • The mechanism involves binding to the active site of the kinase or altering its conformation, thereby preventing substrate phosphorylation.
  • Receptor Modulation :
    • Due to its structural similarity to purine bases, it can modulate receptor signaling pathways. This property is significant for therapeutic applications in diseases mediated by receptor activity.

In Vitro Studies

Research has demonstrated that 4-Chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine exhibits potent inhibitory effects on various cancer cell lines. For instance:

  • Pim-1 Kinase Inhibition : Studies indicate that this compound effectively inhibits Pim-1 kinase activity in HCT116 colorectal carcinoma cells, leading to impaired cell survival and reduced proliferation rates .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

StudyFindings
Study on Cancer Cell LinesDemonstrated significant inhibition of cell proliferation in HCT116 cells with IC50 values indicating potency in kinase inhibition .
Pharmacological EvaluationEvaluated for anti-cancer properties; showed efficacy in reducing tumor growth in xenograft models .

Comparative Analysis with Related Compounds

The biological activity of 4-Chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine can be compared with structurally similar compounds:

Compound NameMolecular FormulaCAS NumberNotable Features
2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidineC₁₃H₁₀ClN₃79899-10-8Different chlorine position
4-Chloro-2,6-dimethylimidazo[1,5-a]pyrimidineC₈H₈ClN79899-06-2Additional methyl group
5-Chloro-7-methyl-2-phenylimidazo[1,2-a]pyrimidineC₁₃H₁₀ClN₃10586341Different ring structure

The unique substitution pattern of 4-Chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine enhances its biological activity compared to other compounds in the imidazo[1,5-a]pyrimidine family.

Q & A

Q. What synthetic methodologies are effective for synthesizing 4-Chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine, and how can reaction conditions be optimized?

The synthesis of imidazo[1,5-a]pyrimidine derivatives typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. For example:

  • Key Steps :
    • Use of pyridine as a solvent under reflux (5–6 hours) to promote cyclization .
    • Acidic or neutral workup (e.g., dilute HCl) to precipitate the product .
  • Optimization Strategies :
    • Temperature Control : Reflux conditions ensure sufficient energy for ring closure without side reactions.
    • Solvent Selection : Polar aprotic solvents (e.g., pyridine) enhance nucleophilic substitution at the chlorinated site .
    • Yield Improvement : Purification via recrystallization (e.g., ethanol or dioxane) improves purity and yield (e.g., 62–70% yields observed in analogous compounds) .

Q. What spectroscopic techniques are critical for structural characterization, and how are spectral discrepancies resolved?

  • Essential Techniques :
    • 1H/13C NMR : Confirm substitution patterns (e.g., phenyl group integration at δ 7.2–7.6 ppm) and chlorine/methyl group positions .
    • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
    • IR Spectroscopy : Identify functional groups (e.g., C-Cl stretching at ~550–650 cm⁻¹) .
  • Resolving Discrepancies :
    • Compare experimental data with literature values for analogous compounds (e.g., 7-Amino-3-(2'-chlorophenylazo)-2-ethyl-5-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile ).
    • Use computational tools (e.g., PubChem’s InChI key validation) to cross-check structural assignments .

Q. What safety protocols are essential for handling chlorinated imidazo[1,5-a]pyrimidines?

  • Critical Measures :
    • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
    • Ventilation : Use fume hoods to prevent inhalation of volatile intermediates .
    • Waste Management : Segregate halogenated waste for professional disposal to minimize environmental contamination .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro/methyl substitution) influence pharmacological activity?

  • Structure-Activity Relationship (SAR) Insights :
    • Chlorine Position : Electron-withdrawing groups (e.g., Cl at C4) enhance electrophilic interactions with biological targets, as seen in anxiolytic imidazo[1,2-a]pyrimidines .
    • Methyl Groups : Lipophilic substituents (e.g., C2 methyl) improve membrane permeability, critical for CNS-targeting compounds .
  • Methodological Validation :
    • Use in vitro assays (e.g., receptor binding studies) to quantify affinity changes. For example, fluorophenyl analogs showed enhanced α7 nicotinic acetylcholine receptor binding .

Q. How can conflicting biological data (e.g., cytotoxicity vs. therapeutic efficacy) be analyzed?

  • Experimental Design :
    • Dose-Response Curves : Establish IC50 values across multiple cell lines to differentiate target-specific effects from general toxicity .
    • Control Experiments : Compare with structurally similar analogs (e.g., 6-chloro-2-methyl-triazol-4-ylpyrimidine derivatives) to isolate substituent-specific effects .
  • Data Interpretation :
    • Use statistical models (e.g., ANOVA) to assess significance of observed discrepancies .

Q. What interdisciplinary approaches enhance mechanistic studies of this compound?

  • Integrated Techniques :
    • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes with targets like benzodiazepine receptors .
    • Metabolic Profiling : LC-MS/MS identifies metabolites, revealing potential prodrug activation pathways (e.g., hepatic cytochrome P450-mediated transformations ).
  • Case Study :
    • Fluorescent probes (e.g., NBD-labeled derivatives) enabled visualization of peripheral benzodiazepine receptor interactions in microglial cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.